An In-depth Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)
An In-depth Technical Guide to 4-Chloro-2-methylaniline (CAS 95-69-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylaniline, with a CAS number of 95-69-2, is a halogenated aromatic amine of significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of azo dyes, pigments, and certain pesticides.[1][2][3] However, its classification as a probable human carcinogen necessitates a thorough understanding of its physicochemical properties, metabolic fate, and toxicological profile.[1][3][4] This technical guide provides a comprehensive overview of 4-Chloro-2-methylaniline, including its core properties, detailed experimental protocols for its characterization and analysis, and a visualization of its metabolic activation pathway leading to carcinogenicity. All quantitative data are summarized in structured tables for ease of reference.
Physicochemical Properties
The physicochemical properties of 4-Chloro-2-methylaniline are fundamental to understanding its behavior in chemical reactions, biological systems, and the environment. These properties are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₇H₈ClN | - |
| Molecular Weight | 141.60 | g/mol |
| Melting Point | 29 - 30 | °C |
| Boiling Point | 240 - 241 | °C |
| Density | 1.14 | g/cm³ |
| Water Solubility | Sparingly soluble | - |
| pKa | ~3.85 | - |
| Appearance | Colorless to pale yellow solid or liquid | - |
| Odor | Distinct amine-like | - |
Synthesis and Applications
4-Chloro-2-methylaniline is primarily synthesized through the chlorination of N-acetyl-o-toluidine, followed by a deprotection step.[4] Its primary industrial application lies in its role as a precursor for the manufacturing of various products.
Industrial Applications
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Dye and Pigment Industry : It is a key intermediate in the synthesis of azo dyes and pigments.[2][3]
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Agrochemicals : It was historically used in the production of the pesticide chlordimeform.[3][4]
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Pharmaceuticals : It serves as a building block in the synthesis of some pharmaceutical compounds.[1][2]
Metabolism and Carcinogenicity
The carcinogenicity of 4-Chloro-2-methylaniline is intrinsically linked to its metabolic activation, primarily mediated by the cytochrome P450 enzyme system in the liver.[5]
Metabolic Activation Pathway
The metabolic activation of 4-Chloro-2-methylaniline involves its oxidation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis.[5] The key metabolites identified include 5-chloro-2-hydroxylaminotoluene and 4,4'-dichloro-2,2'-dimethylazobenzene. The hydroxylamino derivative is considered a more activated form of the parent compound.[5]
Toxicological Profile
4-Chloro-2-methylaniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4] Epidemiological studies have shown an increased risk of bladder cancer in workers occupationally exposed to this compound.[3][4] Acute exposure can lead to symptoms such as haematuria (blood in the urine), dysuria, and hemorrhagic cystitis.[4]
The logical relationship between the metabolism of 4-Chloro-2-methylaniline and its carcinogenic outcome can be visualized as a sequential process.
Experimental Protocols
Accurate characterization and quantification of 4-Chloro-2-methylaniline are crucial for safety assessment and quality control. The following sections provide detailed methodologies for key experiments.
Determination of Physicochemical Properties
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
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A small, finely powdered sample of 4-Chloro-2-methylaniline is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting point range.
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.
Methodology:
-
A precise amount of 4-Chloro-2-methylaniline is dissolved in a suitable solvent (e.g., a methanol/water mixture).
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.
-
The pH is recorded after each addition, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the half-equivalence point of the titration curve.
Analytical Methods
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid for MS compatibility or phosphoric acid).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm).
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Methodology:
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
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Temperature Program: A programmed temperature ramp to ensure adequate separation of the analyte from other components.
-
Injection: Splitless injection for trace analysis.
-
Sample Preparation: Samples can be dissolved in a suitable organic solvent. For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane (B109758) followed by concentration is a common approach.
The following diagram illustrates a general workflow for the analysis of 4-Chloro-2-methylaniline in an environmental water sample.
Safety and Handling
Given its toxicity and carcinogenicity, strict safety precautions must be observed when handling 4-Chloro-2-methylaniline.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
4-Chloro-2-methylaniline is a chemical of significant industrial relevance but also of considerable toxicological concern. A thorough understanding of its properties, metabolic fate, and appropriate analytical methodologies is essential for its safe handling and for the assessment of its impact on human health and the environment. This guide provides a foundational resource for professionals working with this compound, emphasizing the importance of rigorous experimental protocols and safety measures.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 4-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
